molecular formula C21H22O7 B1256849 Sch 725680 CAS No. 926885-92-9

Sch 725680

Cat. No.: B1256849
CAS No.: 926885-92-9
M. Wt: 386.4 g/mol
InChI Key: HNVJWWBKFFDQAA-DAYKGMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sch 725680 is a complex organic compound that belongs to the class of isochromenes This compound is characterized by its unique structural features, which include a hydroxy group, a methyl group, and a prop-1-enyl group attached to an isochromen ring system The compound also contains a benzoate moiety with two hydroxy groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sch 725680 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isochromen Ring: The isochromen ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an aldehyde.

    Introduction of Functional Groups: The hydroxy, methyl, and prop-1-enyl groups are introduced through selective functionalization reactions, such as hydroxylation, methylation, and olefination.

    Attachment of the Benzoate Moiety: The benzoate moiety is attached via esterification, where the carboxylic acid group of the benzoate reacts with the hydroxy group of the isochromen ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Sch 725680 can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the isochromen ring can be reduced to form alcohols.

    Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones or aldehydes, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Sch 725680 has several scientific research applications, including:

    Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its bioactive properties may be explored for developing new pharmaceuticals or therapeutic agents.

    Industry: The compound’s unique chemical properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Sch 725680 involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups may participate in hydrogen bonding and other non-covalent interactions with proteins or enzymes, affecting their activity. The compound’s structural features may also enable it to modulate signaling pathways or inhibit specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Sch 725680 can be compared with other similar compounds, such as:

    Isochromenes: Compounds with similar isochromen ring structures but different functional groups.

    Benzoates: Compounds with benzoate moieties but varying substituents on the aromatic ring.

Properties

CAS No.

926885-92-9

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

[(7S,8S,8aS)-7-hydroxy-7-methyl-6-oxo-3-[(E)-prop-1-enyl]-8,8a-dihydro-1H-isochromen-8-yl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C21H22O7/c1-4-5-14-7-12-8-17(24)21(3,26)19(15(12)10-27-14)28-20(25)18-11(2)6-13(22)9-16(18)23/h4-9,15,19,22-23,26H,10H2,1-3H3/b5-4+/t15-,19+,21-/m1/s1

InChI Key

HNVJWWBKFFDQAA-DAYKGMGPSA-N

Isomeric SMILES

C/C=C/C1=CC2=CC(=O)[C@@]([C@H]([C@@H]2CO1)OC(=O)C3=C(C=C(C=C3C)O)O)(C)O

SMILES

CC=CC1=CC2=CC(=O)C(C(C2CO1)OC(=O)C3=C(C=C(C=C3C)O)O)(C)O

Canonical SMILES

CC=CC1=CC2=CC(=O)C(C(C2CO1)OC(=O)C3=C(C=C(C=C3C)O)O)(C)O

Synonyms

Sch 725680
Sch-725680

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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